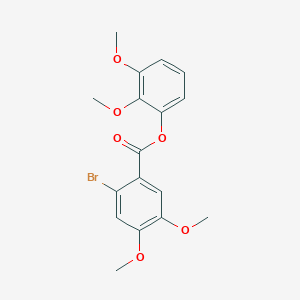

(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate is an organic compound with the molecular formula C17H17BrO6 It is a derivative of benzoic acid and is characterized by the presence of methoxy groups and a bromine atom on its aromatic rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate typically involves the esterification of 2,3-dimethoxyphenol with 2-bromo-4,5-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride).

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of quinones and other oxidized products.

Reduction: Formation of alcohols and other reduced derivatives.

科学研究应用

Chemistry

(2,3-Dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation Reactions: Methoxy groups can be oxidized to form quinones.

- Reduction Reactions: The ester group can be reduced to generate corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) .

Biology

Research indicates that this compound may exhibit biological activities such as antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biological molecules and potential therapeutic effects .

Medicine

In medicinal chemistry, this compound is being investigated for its role as a pharmacological tool . Its unique structure allows it to be a candidate for drug development targeting specific diseases .

Industry

This compound finds utility in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for developing new industrial applications, particularly in the synthesis of compounds with desirable properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of derivatives of this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The findings demonstrated that it exhibited notable activity against several bacterial strains, highlighting its potential as a lead compound in developing new antimicrobial agents .

作用机制

The mechanism of action of (2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

- 2-Bromo-4,5-dimethoxybenzoic acid

- 2,3-Dimethoxyphenyl benzoate

- 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate is unique due to the combination of methoxy groups and a bromine atom on its aromatic rings, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

生物活性

(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate is an organic compound with the molecular formula C17H17BrO6. It is a derivative of benzoic acid characterized by the presence of methoxy groups and a bromine atom on its aromatic rings. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound can be synthesized through the esterification of 2,3-dimethoxyphenol with 2-bromo-4,5-dimethoxybenzoic acid, typically using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The synthesis process yields a product that displays distinct chemical reactivity due to its unique structure, making it valuable for various research applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell growth and survival. For instance, it has shown potential in reducing the viability of ovarian cancer cells in vitro, indicating its role as a candidate for further drug development .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is necessary to clarify these interactions and their implications for therapeutic applications .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Study on Anticancer Activity : A study focused on the effects of this compound on SKOV-3 ovarian cancer cells showed significant decreases in cell growth when treated continuously with the compound. The study suggested that this effect is likely due to an adaptive response leading to increased signaling pathways that inhibit cellular growth .

- Antimicrobial Efficacy : In another study assessing antimicrobial properties, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-4,5-dimethoxybenzoic acid | Bromine and methoxy groups | Moderate antimicrobial activity |

| 2-Methoxyphenyl benzoate | Single methoxy group | Limited anticancer activity |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Psychoactive properties | Known for abuse potential; limited medicinal use |

This table illustrates that while similar compounds may share some structural features or biological activities, this compound's unique combination of substituents contributes to its distinct biological profile.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate?

Synthesis typically involves esterification between 2-bromo-4,5-dimethoxybenzoic acid and 2,3-dimethoxyphenol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Regioselective bromination : Bromine or NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can the structure of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze 1H- and 13C-NMR to verify methoxy group positions and bromine substitution patterns .

- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the bromine and methoxy substituents .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What are the critical purification considerations for this compound?

- Short shelf life : Store under inert atmosphere (argon) at −20°C to prevent degradation via hydrolysis or oxidation .

- Chromatographic challenges : Optimize solvent polarity to separate closely related dimethoxybenzene byproducts .

Advanced Research Questions

Q. How does bromine’s electronic effects influence reactivity in further functionalization?

The bromine atom acts as both an electron-withdrawing group (via inductive effects) and a potential leaving group. Key considerations:

- Nucleophilic aromatic substitution (SNAr) : Methoxy groups at positions 4 and 5 activate the ring toward substitution at position 2, but steric hindrance may limit reactivity .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids requires palladium catalysts (e.g., Pd(PPh3)4) and optimized base (e.g., Na2CO3) .

Q. What strategies mitigate instability during kinetic studies?

- In-situ generation : Prepare the compound immediately before use to avoid decomposition .

- Stabilizing additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidative pathways .

Q. How can computational modeling predict regioselectivity in derivative synthesis?

- DFT calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and identify electron-rich sites prone to electrophilic attack .

- MD simulations : Assess steric effects of methoxy groups on reaction trajectories .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .

- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity .

Q. What are the optimal conditions for studying its interaction with enzymes?

属性

IUPAC Name |

(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO6/c1-20-12-6-5-7-13(16(12)23-4)24-17(19)10-8-14(21-2)15(22-3)9-11(10)18/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIWWXIXHXLQSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C=C2Br)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。